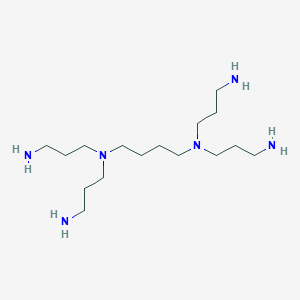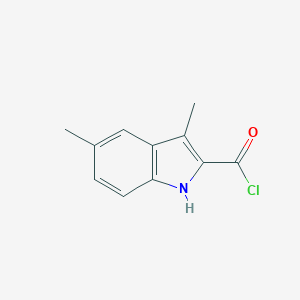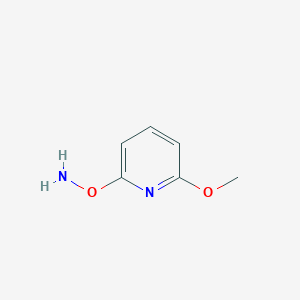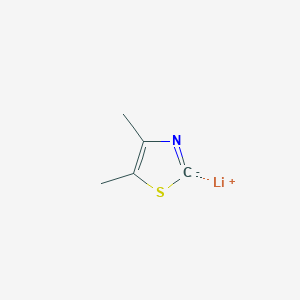
lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide, also known as LiMT, is a lithium-based compound that has gained significant attention in scientific research due to its unique properties. This compound is a thiazole derivative and has been synthesized using various methods. LiMT has been extensively studied for its potential applications in several fields, including biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide is not fully understood. However, it has been suggested that lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide may act by inhibiting the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and proteins are involved in the inflammatory response and cell proliferation, respectively.
Biochemical and Physiological Effects:
lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide in lab experiments is its ability to inhibit the activity of COX-2 and NF-κB. This makes it a useful tool for studying the inflammatory response and cell proliferation. However, one of the limitations of using lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide has also been studied for its potential use in cancer treatment. Further research is needed to fully understand the mechanism of action of lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide and its potential applications in various fields.
In conclusion, lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide is a lithium-based compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been extensively studied for its potential applications in several fields, including biochemistry and pharmacology. lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide has been found to exhibit anti-inflammatory and anti-cancer properties and has potential use as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide and its potential applications.
Synthesemethoden
Lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide can be synthesized using various methods, including the reaction of lithium with 4,5-dimethyl-2-thiazolyl chloride. The reaction results in the formation of lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide, which is a white crystalline powder. Another method involves the reaction of lithium with 4,5-dimethyl-2-thiazolyl isocyanate, which results in the formation of lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide.
Wissenschaftliche Forschungsanwendungen
Lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide has been studied for its potential applications in several fields, including biochemistry and pharmacology. It has been found to exhibit anti-inflammatory and anti-cancer properties. lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and bipolar disorder.
Eigenschaften
CAS-Nummer |
122823-24-9 |
|---|---|
Produktname |
lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide |
Molekularformel |
C5H6LiNS |
Molekulargewicht |
119.1 g/mol |
IUPAC-Name |
lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide |
InChI |
InChI=1S/C5H6NS.Li/c1-4-5(2)7-3-6-4;/h1-2H3;/q-1;+1 |
InChI-Schlüssel |
FPUXQXPPZHAWEG-UHFFFAOYSA-N |
SMILES |
[Li+].CC1=C(S[C-]=N1)C |
Kanonische SMILES |
[Li+].CC1=C(S[C-]=N1)C |
Synonyme |
Lithium, (4,5-dimethyl-2-thiazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)
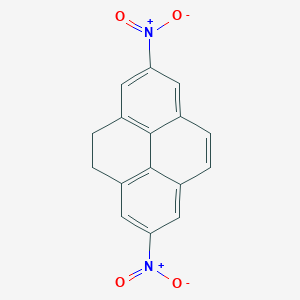

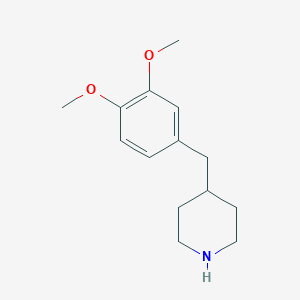
![Benzo[b]furan-3-carbonyl chloride](/img/structure/B38910.png)


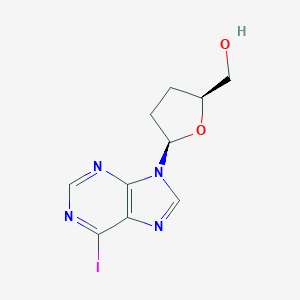

![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)
